molecular formula C16H24O2 B14446960 Cyclamen aldehyde propyleneglycol acetal CAS No. 73987-12-9

Cyclamen aldehyde propyleneglycol acetal

Cat. No.: B14446960
CAS No.: 73987-12-9
M. Wt: 248.36 g/mol
InChI Key: NZDDMOIJDSXEJC-UHFFFAOYSA-N
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Description

Cyclamen aldehyde propyleneglycol acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with an alcohol. This compound is known for its stability and lack of reactivity in neutral to strongly basic environments, making it useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclamen aldehyde propyleneglycol acetal can be synthesized through the acetalization of cyclamen aldehyde with propylene glycol. The reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion . The general reaction scheme is as follows:

Cyclamen aldehyde+Propylene glycolAcid catalystCyclamen aldehyde propyleneglycol acetal+Water\text{Cyclamen aldehyde} + \text{Propylene glycol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Cyclamen aldehyde+Propylene glycolAcid catalyst​Cyclamen aldehyde propyleneglycol acetal+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark traps or molecular sieves, ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclamen aldehyde propyleneglycol acetal primarily undergoes hydrolysis and transacetalization reactions. Hydrolysis occurs in the presence of aqueous acid, reverting the acetal back to the original aldehyde and alcohol . Transacetalization involves the exchange of the acetal group with another alcohol under acidic conditions .

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) at room temperature.

    Transacetalization: Acid catalyst (e.g., p-toluenesulfonic acid) with an excess of the new alcohol.

Major Products Formed

    Hydrolysis: Cyclamen aldehyde and propylene glycol.

    Transacetalization: New acetal and the original alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action for cyclamen aldehyde propyleneglycol acetal involves the formation of a stable acetal linkage, which protects the carbonyl group from nucleophilic attack. The process begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, leading to the formation of a hemiacetal. Subsequent protonation and removal of water result in the formation of the acetal .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde dimethyl acetal
  • Acetaldehyde diethyl acetal
  • Cinnamaldehyde diethyl acetal

Uniqueness

Cyclamen aldehyde propyleneglycol acetal is unique due to its specific structure, which imparts distinct stability and reactivity characteristics. Compared to other acetals, it offers enhanced stability in neutral to basic environments, making it particularly useful in protecting sensitive aldehyde groups during complex synthetic procedures .

Properties

CAS No.

73987-12-9

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

4-methyl-2-[1-(4-propan-2-ylphenyl)propan-2-yl]-1,3-dioxolane

InChI

InChI=1S/C16H24O2/c1-11(2)15-7-5-14(6-8-15)9-12(3)16-17-10-13(4)18-16/h5-8,11-13,16H,9-10H2,1-4H3

InChI Key

NZDDMOIJDSXEJC-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)C(C)CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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